molecular formula C12H24N2O2 B13903304 (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate

Cat. No.: B13903304
M. Wt: 228.33 g/mol
InChI Key: RHNFTJZIJSQCAZ-VIFPVBQESA-N
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Description

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate can be compared with other piperidine derivatives, such as 4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine . While both compounds share a similar piperidine core, their unique substituents and functional groups confer different chemical and biological properties. This uniqueness makes this compound a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(3S)-6,6-dimethylpiperidin-3-yl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1

InChI Key

RHNFTJZIJSQCAZ-VIFPVBQESA-N

Isomeric SMILES

CC1(CC[C@@H](CN1)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCC(CN1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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